methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
The compound's structure shares similarity with various synthesized compounds that have been explored for their antimicrobial and antibacterial activities. For example, a study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrates the potential of related structures for antimicrobial applications. These compounds were synthesized from a lead molecule, highlighting the relevance of fluoroquinolone structures in developing antimicrobial agents (Patel & Patel, 2010).
Chemical Constitution and Activity
Another research avenue involves the preparation of substituted phenothiazines and analogous compounds, indicating a broad interest in the synthesis of complex molecules for potential therapeutic uses. This line of research contributes to understanding the chemical constitution and potential biological activities of novel compounds (Cymerman‐Craig, Rogers, & Tate, 1956).
Photostability and Photodegradation
Research on the photochemistry of related quinolone compounds in aqueous solutions reveals insights into their photostability and potential photodegradation pathways. These studies are crucial for understanding the behavior of these compounds under light exposure, which is vital for their application and stability in various contexts (Mella, Fasani, & Albini, 2001).
Electrochemical Studies
Electrochemical studies of related compounds, including their synthetic precursors, provide valuable information on their redox behavior, which is essential for understanding their reactivity and potential applications in medicinal chemistry and beyond (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Future Directions
properties
IUPAC Name |
methyl 6-[4-(2-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O4S/c1-32-23(29)22-14-28(15-6-7-15)20-13-19(17(25)12-21(20)33(22,30)31)27-10-8-26(9-11-27)18-5-3-2-4-16(18)24/h2-5,12-15H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIBNVRLUDPCQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCN(CC3)C4=CC=CC=C4Cl)F)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-(4-(2-chlorophenyl)piperazin-1-yl)-4-cyclopropyl-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide |
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